molecular formula C22H16BrN3O4S B2823305 2-{[2-(3-Nitrophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one hydrobromide CAS No. 474879-71-5

2-{[2-(3-Nitrophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one hydrobromide

Katalognummer: B2823305
CAS-Nummer: 474879-71-5
Molekulargewicht: 498.35
InChI-Schlüssel: KPUZEVHMKLQPLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[2-(3-Nitrophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one hydrobromide is a useful research compound. Its molecular formula is C22H16BrN3O4S and its molecular weight is 498.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-{[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one hydrobromide is a nitrogen-containing heterocyclic compound with potential therapeutic applications. Its structure includes a quinazolinone core, which is known for various biological activities, including anticancer effects. This article reviews the biological activity of this compound, focusing on its cytotoxicity, mechanism of action, and potential therapeutic uses.

  • Molecular Formula : C22H16BrN3O4S
  • Molecular Weight : 498.35 g/mol
  • IUPAC Name : 2-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one; hydrobromide

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of similar compounds within the quinazolinone class. For instance, compounds derived from quinazolinones have shown significant activity against various cancer cell lines. In particular, a study reported that related compounds exhibited IC50 values ranging from 1.184 to 9.379 µM against the HCT-116 colorectal cancer cell line, outperforming the reference drug cabozantinib in some cases .

CompoundIC50 (µM)Comparison to Cabozantinib
3c1.184Superior
3e9.379Comparable
Cabozantinib~20Reference

Selectivity and Safety

The selectivity index (SI) is crucial for evaluating the safety profile of anticancer agents. Compounds similar to the target compound showed selective cytotoxicity against cancer cells compared to normal cells. For example, compound 3c displayed a SI of over 20 against HCT-116 cells when tested against the WI38 normal cell line, indicating a favorable safety profile .

The mechanism by which these compounds exert their cytotoxic effects often involves apoptosis induction and cell cycle arrest. In studies involving Annexin V-FITC/PI staining, treated HCT-116 cells showed significant cell cycle arrest in the G0/G1 phase upon exposure to certain derivatives, suggesting that these compounds may interfere with cellular proliferation pathways .

Case Studies and Research Findings

  • Study on Quinazolinone Derivatives :
    A comprehensive study focused on a series of quinazolinone derivatives demonstrated their potential as dual inhibitors of VEGFR-2 and other targets in cancer therapy. The findings indicated that modifications in the chemical structure significantly influenced their biological activity and selectivity .
  • Apoptosis Assays :
    Apoptosis assays conducted on similar compounds revealed that they could induce programmed cell death in cancer cells effectively while sparing normal cells. This selectivity is critical for developing safe therapeutic agents .

Eigenschaften

IUPAC Name

2-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O4S.BrH/c26-20(15-7-6-10-17(13-15)25(28)29)14-30-22-23-19-12-5-4-11-18(19)21(27)24(22)16-8-2-1-3-9-16;/h1-13H,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUZEVHMKLQPLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC(=CC=C4)[N+](=O)[O-].Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.